
Dehydroxy Bezyloxy Canagliflozin Dimer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dehydroxy Bezyloxy Canagliflozin Dimer is an intermediate compound used in the synthesis of Canagliflozin Dimer, a dimer impurity of Canagliflozin. Canagliflozin is a sodium/glucose cotransporter 2 (SGLT2) inhibitor, which has been shown to reduce the renal threshold for glucose excretion and increase urinary glucose excretion. This compound is significant in the treatment of type 2 diabetes and obesity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dehydroxy Bezyloxy Canagliflozin Dimer is synthesized through a series of chemical reactions involving the protection and deprotection of hydroxyl groups, as well as the formation of glycosidic bonds. The synthetic route typically involves the use of benzyloxy protecting groups to shield the hydroxyl groups during the reaction. The reaction conditions often include the use of solvents such as chloroform, dichloromethane, and ethyl acetate.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Dehydroxy Bezyloxy Canagliflozin Dimer undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further used in the synthesis of Canagliflozin and its impurities.
Applications De Recherche Scientifique
Dehydroxy Bezyloxy Canagliflozin Dimer has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its effects on glucose metabolism and its potential use in diabetes research.
Medicine: Investigated for its role in the development of SGLT2 inhibitors for the treatment of type 2 diabetes and obesity.
Industry: Used in the pharmaceutical industry for the production of Canagliflozin and related compounds.
Mécanisme D'action
The mechanism of action of Dehydroxy Bezyloxy Canagliflozin Dimer involves its role as an intermediate in the synthesis of Canagliflozin. Canagliflozin inhibits the sodium-glucose cotransporter 2 (SGLT2) in the proximal tubules of the kidney, reducing glucose reabsorption and increasing glucose excretion in the urine . This leads to lower blood glucose levels and improved glycemic control in patients with type 2 diabetes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Dehydroxy Bezyloxy Canagliflozin Dimer include:
Canagliflozin: The parent compound, used as an SGLT2 inhibitor for diabetes treatment.
Dapagliflozin: Another SGLT2 inhibitor with a similar mechanism of action.
Empagliflozin: A related SGLT2 inhibitor with additional cardiovascular benefits.
Uniqueness
This compound is unique due to its specific structure and role as an intermediate in the synthesis of Canagliflozin Dimer. Its unique benzyloxy groups and glycosidic bonds make it a valuable compound in the development of SGLT2 inhibitors.
Propriétés
Formule moléculaire |
C97H90F2O10S2 |
|---|---|
Poids moléculaire |
1517.9 g/mol |
Nom IUPAC |
(2S,3R,4S,5R,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-2-[[(2R,3R,4R,5S,6S)-6-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-3,4,5-tris(phenylmethoxy)oxan-2-yl]methoxy]-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |
InChI |
InChI=1S/C97H90F2O10S2/c1-67-38-40-78(54-79(67)56-84-50-52-88(110-84)76-41-46-82(98)47-42-76)90-93(103-61-72-30-16-6-17-31-72)94(104-62-73-32-18-7-19-33-73)91(101-59-70-26-12-4-13-27-70)86(108-90)66-107-97(81-45-39-68(2)80(55-81)57-85-51-53-89(111-85)77-43-48-83(99)49-44-77)96(106-64-75-36-22-9-23-37-75)95(105-63-74-34-20-8-21-35-74)92(102-60-71-28-14-5-15-29-71)87(109-97)65-100-58-69-24-10-3-11-25-69/h3-55,86-87,90-96H,56-66H2,1-2H3/t86-,87-,90+,91-,92-,93+,94+,95+,96-,97+/m1/s1 |
Clé InChI |
FADGZGZPNRZLPY-GNVQKMOKSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@]3([C@@H]([C@H]([C@@H]([C@H](O3)COCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)C8=CC(=C(C=C8)C)CC9=CC=C(S9)C1=CC=C(C=C1)F)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)CC1=CC=C(S1)C1=CC=C(C=C1)F |
SMILES canonique |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)COC3(C(C(C(C(O3)COCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)C8=CC(=C(C=C8)C)CC9=CC=C(S9)C1=CC=C(C=C1)F)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)CC1=CC=C(S1)C1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methyl-d3-amino]benzoyl]-, dimethyl ester (9CI)](/img/structure/B13846078.png)
![1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]-](/img/structure/B13846102.png)

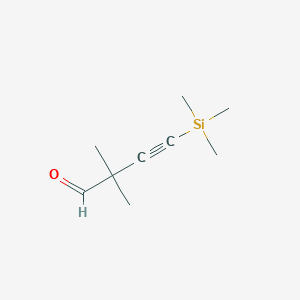

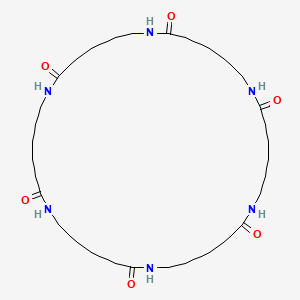
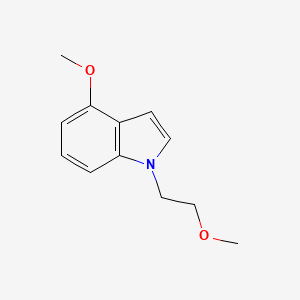
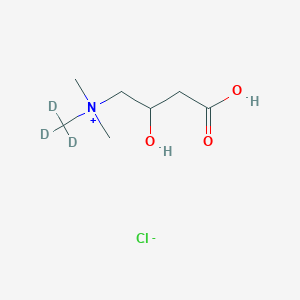
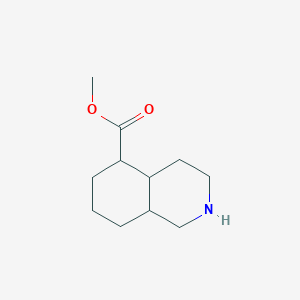
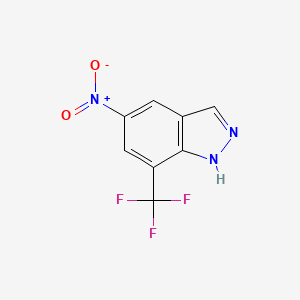
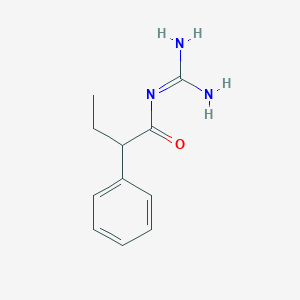
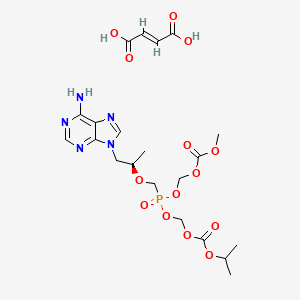
![7b-[(Z)-2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido]-3-acetoxymethyl-3-cephem-4-carboxylic Acid](/img/structure/B13846162.png)
